molecular formula C9H8ClNO3S B13619341 2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride

2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13619341
M. Wt: 245.68 g/mol
InChI Key: RXCRPBBYZWQADJ-UHFFFAOYSA-N
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Description

2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.68 g/mol . This compound is characterized by the presence of a cyanophenoxy group attached to an ethanesulfonyl chloride moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-cyanophenol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:

3-Cyanophenol+Ethanesulfonyl chloride2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride\text{3-Cyanophenol} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} 3-Cyanophenol+Ethanesulfonyl chloride→2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonic Acid: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide or sulfonate derivatives, which can further participate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride
  • 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride
  • 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride

Uniqueness

2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the cyanophenoxy group, which imparts distinct reactivity and properties compared to other similar compounds. The cyanophenoxy group can participate in specific coupling reactions, making it valuable in the synthesis of biaryl compounds and other complex molecules .

Properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

2-(3-cyanophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H8ClNO3S/c10-15(12,13)5-4-14-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2

InChI Key

RXCRPBBYZWQADJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCS(=O)(=O)Cl)C#N

Origin of Product

United States

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